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Compound of Interest

Compound Name: N-(3-Bromophenyl)benzamide
CAS No.: 10286-85-8
Cat. No.: B3045190
Get Quote
. J

Executive Summary

N-(3-Bromophenyl)benzamide (CAS 10286-85-8) is a halogenated benzanilide derivative
serving as a critical intermediate in medicinal chemistry. Characterized by a central amide
linker connecting a phenyl ring and a 3-bromophenyl moiety, this compound acts as a versatile
scaffold. Its meta-bromo substituent provides a regioselective handle for palladium-catalyzed
cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid
diversification of libraries for kinase inhibition, histone deacetylase (HDAC) modulation, and
nuclear receptor targeting.

This guide provides a validated synthesis protocol, physicochemical characterization, and a
structural analysis of its utility in drug discovery.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7]
Identity Data[2][6][8]
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Property Description

CAS Number 10286-85-8

IUPAC Name N-(3-Bromophenyl)benzamide

Synonyms 3'-Bromobenzanilide; N-(3- |
Bromophenyl)benzenecarboxamide

Molecular Formula C13H10BrNO

Molecular Weight 276.13 g/mol

SMILES C1=CC=C(C=C1)C(=0O)NC2=CC(=CC=C2)Br

InChl Key FYUPCXSVODCKMV-UHFFFAOYSA-N

Physical Properties

Parameter Value | Description Notes

White to off-white crystalline _ .
Appearance id Typical of benzanilides.
soli

Not widely standardized in

commercial catalogs; ) o
] ] Experimental verification
Melting Point structurally analogous )
- _ required.
benzanilides typically melt

between 130-150 °C.

- Soluble in DMSO, DMF, )
Solubility Insoluble in water.
CH2Clz, and Ethyl Acetate.

N ] Lipophilic nature due to
Partition Coeff. LogP = 3.3 (Predicted) o
aromatic rings and halogen.

Synthesis Protocol: Nucleophilic Acyl Substitution

The most robust method for synthesizing N-(3-Bromophenyl)benzamide is the Schotten-
Baumann reaction or a variation using anhydrous organic solvents (e.g., Dichloromethane) with
a tertiary amine base. This protocol favors the anhydrous approach for higher purity and ease
of workup in a research setting.
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Reaction Scheme

The synthesis involves the acylation of 3-bromoaniline with benzoyl chloride in the presence of
a base (Triethylamine) to neutralize the generated HCI.
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Figure 1: Mechanistic pathway for the synthesis of N-(3-Bromophenyl)benzamide via
nucleophilic acyl substitution.

Detailed Experimental Procedure

Reagents:

3-Bromoaniline (1.0 equiv)

Benzoyl Chloride (1.1 equiv)

Triethylamine (EtsN) (1.5 equiv)

Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:

e Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (or
under N2 atmosphere), dissolve 3-bromoaniline (10 mmol) in anhydrous DCM (30 mL).

o Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0 °C using
an ice bath.

e Acylation: Dropwise, add Benzoyl Chloride (11 mmol) over 10-15 minutes. The reaction is
exothermic; maintain temperature < 5 °C during addition.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3045190/docs?utm_src=pdf-body-img#technical-monograph-n-3-bromophenyl-benzamide
https://www.benchchem.com/product/b3045190/docs?utm_src=pdf-body#technical-monograph-n-3-bromophenyl-benzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor
reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The spot for 3-bromoaniline
should disappear.

o Workup:
o Dilute the reaction mixture with DCM (50 mL).
o Acid Wash: Wash with 1M HCI (2 x 30 mL) to remove unreacted amine and EtsN.

o Base Wash: Wash with saturated NaHCOs (2 x 30 mL) to remove unreacted benzoyl
chloride (hydrolyzed to benzoic acid) and residual acid.

o Brine Wash: Wash with saturated NaCl solution (1 x 30 mL).

e Drying & Isolation: Dry the organic layer over anhydrous MgSOQa, filter, and concentrate
under reduced pressure (rotary evaporator) to yield a crude solid.

 Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexanes to
obtain pure N-(3-Bromophenyl)benzamide as white crystals.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data should be
verified.

Proton NMR (*H NMR) Prediction

Solvent: DMSO-de, 400 MHz
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Shift (6 ppm) Multiplicity Integration Assighment
10.35 Singlet (s) 1H Amide N-H
) H-2' (3-Bromophenyl,
8.08 Triplet (t) 1H
ortho to N/Br)
7.95 Doublet (d) 2H Benzoyl ortho protons
H-6' (3-Bromophenyl,
7.70 Doublet (d) 1H
ortho to N)
_ Benzoyl meta/para
7.50 - 7.65 Multiplet (m) 3H
protons
_ H-4', H-5' (3-
7.30-7.40 Multiplet (m) 2H
Bromophenyl)

Mass Spectrometry (MS)

« lonization Mode: ESI (+)
e Observed Mass:
o [M+H]* =276.0 and 278.0

o Pattern: A characteristic 1:1 doublet ratio is observed due to the naturally occurring
isotopes of Bromine (7°Br and &1Br).

Applications in Drug Discovery

The meta-bromo position of CAS 10286-85-8 renders it a "privileged structure” for further
elaboration. It is rarely the final drug but rather a high-value intermediate.

Functionalization Workflow
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Figure 2: Downstream synthetic utility of the N-(3-Bromophenyl)benzamide scaffold.

Biological Context

Benzanilides are pharmacophores found in various bioactive molecules. The 3-bromo

derivative is specifically used to:

o Probe Binding Pockets: The bromine atom serves as a hydrophobic anchor or a halogen-

bond donor in protein-ligand interaction studies.

o Library Generation: It acts as a precursor for synthesizing libraries of N-aryl-1,2,4-triazole

analogs and other heterocyclic hybrids tested for anticancer activity (e.g., against MCF-7 or

HelLa cell lines).

Safety & Handling (MSDS Highlights)

 Signal Word: Warning
e Hazard Statements:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

© 2026 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b3045190/docs?utm_src=pdf-body-img#technical-monograph-n-3-bromophenyl-benzamide
https://www.benchchem.com/product/b3045190/docs?utm_src=pdf-body#technical-monograph-n-3-bromophenyl-benzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o H335: May cause respiratory irritation.

o Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

o Storage: Store in a cool, dry place. Keep container tightly closed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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